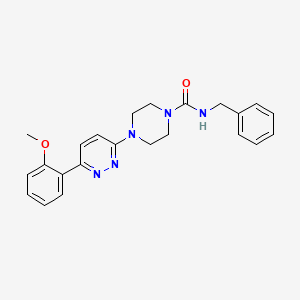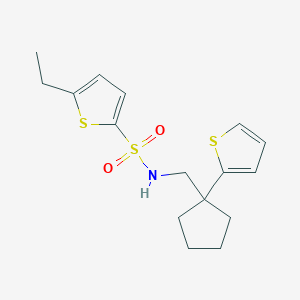
5-ethyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)thiophene-2-sulfonamide
説明
5-ethyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)thiophene-2-sulfonamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications.
科学的研究の応用
Role in Medicinal Chemistry
Thiophene-based analogs, such as the compound , have been the subject of increasing interest among scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists in the development of advanced compounds with a variety of biological effects .
Industrial Chemistry and Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that our compound could potentially be used in these fields to protect materials from corrosion.
Organic Semiconductors
Thiophene-mediated molecules, including our compound, have a prominent role in the advancement of organic semiconductors . These semiconductors have a wide range of applications, including in solar cells, sensors, and light-emitting diodes.
Organic Field-Effect Transistors (OFETs)
The compound could be used in the fabrication of organic field-effect transistors (OFETs) . OFETs are used in a variety of electronic devices, including flexible displays and electronic paper.
Organic Light-Emitting Diodes (OLEDs)
The compound could also be used in the fabrication of organic light-emitting diodes (OLEDs) . OLEDs are used in a variety of applications, including television screens, computer monitors, and small, portable system screens such as mobile phones and PDAs.
Pharmacological Properties
Molecules with the thiophene ring system, like our compound, exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that our compound could potentially be used in the development of new drugs for these conditions.
Fungicidal Activity
Some thiophene derivatives have shown good fungicidal activities against various fungi . This suggests that our compound could potentially be used as a fungicide.
DNA Thermal Denaturation Investigation
Thiophene derivatives have been used in thermal denaturation investigations of DNA . This suggests that our compound could potentially be used in similar investigations, which could provide valuable insights into the structure and behavior of DNA.
作用機序
Target of Action
Thiophene derivatives have been known to exhibit a variety of biological activities
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of effects
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways, leading to a range of effects
Result of Action
Thiophene derivatives are known to exhibit a variety of biological activities
特性
IUPAC Name |
5-ethyl-N-[(1-thiophen-2-ylcyclopentyl)methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2S3/c1-2-13-7-8-15(21-13)22(18,19)17-12-16(9-3-4-10-16)14-6-5-11-20-14/h5-8,11,17H,2-4,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWIZEDAUSYQMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCC2(CCCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)thiophene-2-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




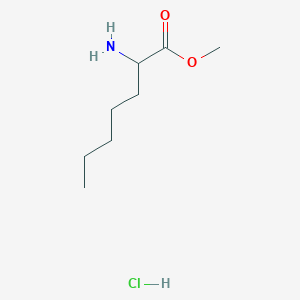

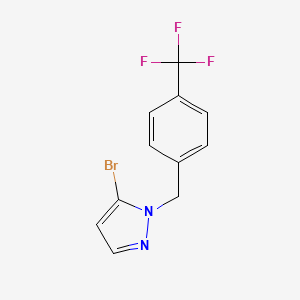
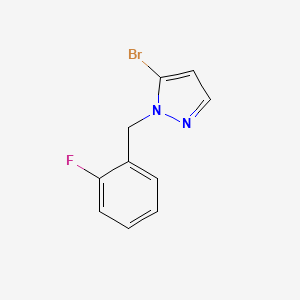
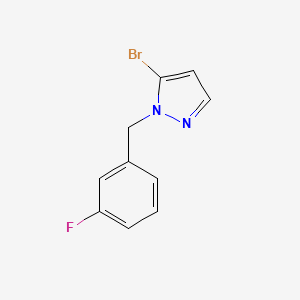
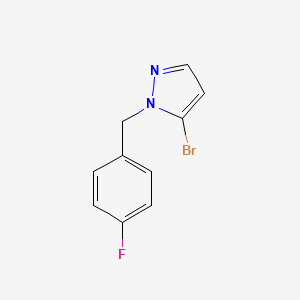
![7-Iodo-3-(1-methylcyclopropyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3209046.png)
![3-(2-Chlorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3209051.png)
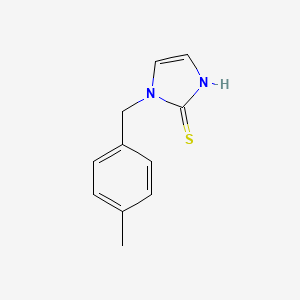
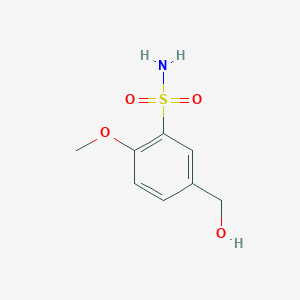
![Benzene, [[(3-methylenecyclobutyl)oxy]methyl]-](/img/structure/B3209063.png)
![2-(naphthalen-1-yl)-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B3209089.png)
